4-methyloxane-3-carboxylic acid, Mixture of diastereomers
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Overview
Description
4-Methyloxane-3-carboxylic acid, mixture of diastereomers, is an organic compound with the molecular formula C7H12O3. This compound is characterized by the presence of a carboxylic acid group and a methyloxane ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyloxane-3-carboxylic acid typically involves the reaction of a chiral alcohol with an enantiomerically pure carboxylic acid. This reaction results in a mixture of diastereomeric esters, which can be separated based on their different physical properties . The separated esters are then hydrolyzed to yield the enantiomerically pure alcohols .
Industrial Production Methods
Industrial production of 4-methyloxane-3-carboxylic acid often involves the use of chiral catalysts to ensure the formation of specific diastereomers. The process may include steps such as acid-base reactions, esterification, and hydrolysis to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Methyloxane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: The carboxylic acid group can participate in nucleophilic acyl substitution reactions to form esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acid chlorides and anhydrides are typically formed using reagents like thionyl chloride (SOCl2) and acetic anhydride.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides, and anhydrides.
Scientific Research Applications
4-Methyloxane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyloxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. The presence of the carboxylic acid group allows it to form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-Methyloxane-4-carboxylic acid: Similar structure but with different stereochemistry.
2-Methyloxane-3-carboxylic acid: Another isomer with a different position of the methyl group.
Uniqueness
4-Methyloxane-3-carboxylic acid is unique due to its specific stereochemistry and the presence of multiple diastereomers. This property allows for the study of stereochemical effects on chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H12O3 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4-methyloxane-3-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-5-2-3-10-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
InChI Key |
FOFMVURFWAAVDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOCC1C(=O)O |
Origin of Product |
United States |
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